![molecular formula C19H24N4O B7700084 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide, also known as IBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IBP belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is based on its ability to selectively bind to the adenosine A2A receptor and modulate its signaling pathway. The adenosine A2A receptor is a G protein-coupled receptor that is highly expressed in the brain and is involved in the regulation of dopamine neurotransmission. This compound acts as a competitive antagonist of the adenosine A2A receptor and inhibits its activation by adenosine. This leads to a decrease in the release of dopamine and a reduction in the dopaminergic neurotransmission. This compound has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects, depending on the research field and the experimental conditions. In neuroscience, this compound has been found to modulate the dopaminergic neurotransmission and to have neuroprotective effects against oxidative stress and neuroinflammation. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells and to inhibit tumor growth and metastasis. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with diverse biological activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A2A receptor, its diverse biological activities, and its potential as a lead compound for drug discovery. However, this compound also has several limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations should be taken into account when designing experiments and interpreting the results.
Orientations Futures
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide, including the following:
1. Development of new derivatives and analogs of this compound with improved pharmacological properties and biological activities.
2. Investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
3. Exploration of the molecular mechanisms underlying the neuroprotective and anticancer effects of this compound.
4. Identification of new targets and signaling pathways modulated by this compound.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the potential of this compound as a research tool and a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide involves the condensation reaction between 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and 5-aminopentanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The resulting product is purified by column chromatography using silica gel and eluted with a mixture of DCM and methanol.
Applications De Recherche Scientifique
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective inhibitor of the adenosine A2A receptor, which is involved in the regulation of dopamine neurotransmission. This compound has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated as a potential lead compound for the development of new anticancer drugs. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with diverse biological activities.
Propriétés
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-5-10-17(24)21-18-15-11-14-8-6-7-9-16(14)20-19(15)23(22-18)12-13(2)3/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKWQRFWVNCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




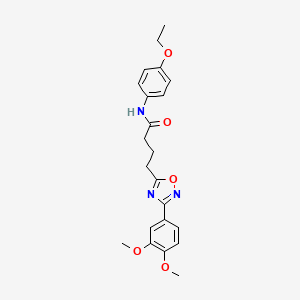
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

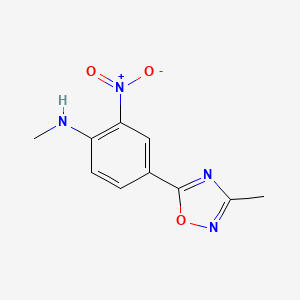
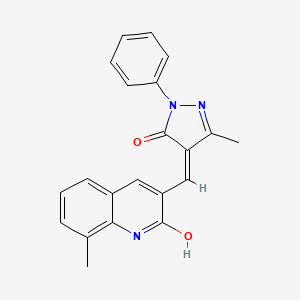
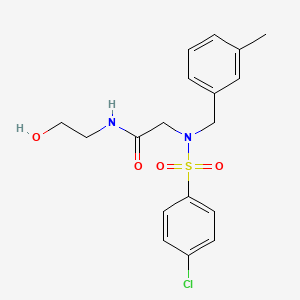
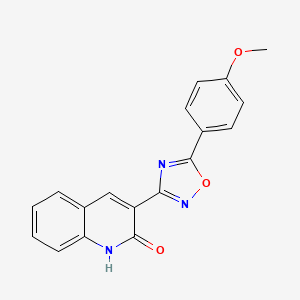

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)
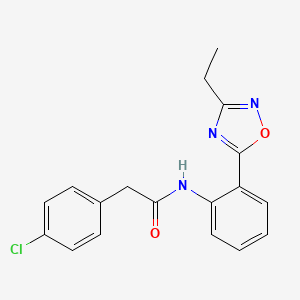
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)